1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Description
The compound “1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is an organic compound. The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis process also involves the use of other reagents and solvents, and the specific synthesis route can vary depending on the desired product and reaction conditions .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic methods. The InChI code for the compound provides a standard way to encode the molecule’s structure .Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound can also undergo various other chemical reactions depending on the reaction conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various analytical methods. For example, the compound’s molecular weight, purity, and physical form can be determined . The compound’s IR spectrum and NMR spectrum can provide information about its chemical structure .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves the protection of the pyrrole nitrogen, followed by the introduction of the pyridine ring and the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the pyrrole nitrogen, which is then deprotected to form the final product.", "Starting Materials": [ "4-methylpyrrole", "2-bromo-5-nitropyridine", "tert-butyl 2-(bromomethyl)acetate", "triethylamine", "diisopropylethylamine", "acetic anhydride", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Protection of pyrrole nitrogen with Boc anhydride and triethylamine in acetic anhydride", "Reduction of 2-bromo-5-nitropyridine with diisopropylethylamine and palladium on carbon in methanol", "Alkylation of 4-methylpyrrole with tert-butyl 2-(bromomethyl)acetate and sodium bicarbonate in ethyl acetate", "Coupling of the protected pyrrole and pyridine rings with sodium hydride in DMF", "Deprotection of the Boc group with hydrochloric acid in water" ] } | |
CAS No. |
2648939-51-7 |
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.3 |
Purity |
95 |
Origin of Product |
United States |
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